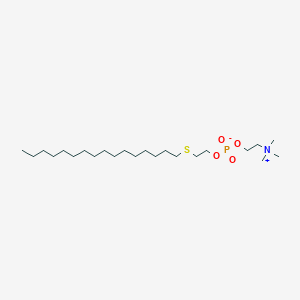

2-Hexadecylthioethyl phosphocholine

Beschreibung

Eigenschaften

CAS-Nummer |

131933-54-5 |

|---|---|

Molekularformel |

C23H50NO4PS |

Molekulargewicht |

467.7 g/mol |

IUPAC-Name |

2-hexadecylsulfanylethyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C23H50NO4PS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-30-23-21-28-29(25,26)27-20-19-24(2,3)4/h5-23H2,1-4H3 |

InChI-Schlüssel |

QMZUWVWTSXKAJU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCSCCOP(=O)([O-])OCC[N+](C)(C)C |

Herkunft des Produkts |

United States |

Membrane Biophysics and Interfacial Interactions of 2 Hexadecylthioethyl Phosphocholine

Integration and Dynamics within Model Lipid Bilayers

The incorporation of synthetic lipids like 2-Hexadecylthioethyl phosphocholine (B91661) into model lipid bilayers provides a powerful experimental system to dissect the complex interplay of forces that govern membrane structure and function. These model systems, ranging from simple liposomes to more complex supported bilayers, allow for a controlled examination of how specific molecular alterations can influence the collective behavior of the membrane assembly.

The substitution of an ester linkage with a thioether bond in 2-Hexadecylthioethyl phosphocholine introduces significant changes to the molecule's chemical and physical properties, which in turn can influence the dynamics and structural organization of the lipid bilayer. While direct studies on 2-Hexadecylthioethyl phosphocholine are limited, research on analogous ether-linked phospholipids (B1166683) provides valuable insights. For instance, the presence of an ether linkage at the sn-1 position, as is the case in 2-Hexadecylthioethyl phosphocholine, has been shown to be sufficient to induce a hydration-dependent conversion from a regular bilayer structure to an interdigitated bilayer arrangement in the gel phase nih.gov. This alteration in packing can have profound effects on membrane thickness, fluidity, and lateral organization.

The phosphocholine headgroup itself is known to be sensitive to the local environment, including membrane surface charges nih.govnih.gov. The orientation of the headgroup dipole parallel to the membrane surface is a common feature in both pure lipid bilayers and intact cell membranes nih.govnih.gov. The introduction of a thioether linkage near the headgroup could potentially modulate these interactions, although further studies are needed to fully elucidate these effects. The dynamics of the headgroup, as measured by deuterium (B1214612) T1 spin-lattice relaxation times, are generally in the range of 7-25 ms (B15284909) and are not significantly altered by interactions with membrane proteins, suggesting a degree of rotational freedom nih.govnih.gov.

Table 1: Effects of Phospholipid Modifications on Bilayer Properties

| Modification | Effect on Bilayer Property | Reference Compound Example |

|---|---|---|

| Ether Linkage (sn-1) | Can induce hydration-dependent interdigitation in the gel phase. | 1-hexadecyl-2-palmitoyl-sn-glycero-3-phosphocholine (HPPC) nih.gov |

| Phosphocholine Headgroup | Orients parallel to the membrane surface; sensitive to surface charge. | Dipalmitoylphosphatidylcholine (DPPC) nih.govnih.gov |

| Acyl Chain Unsaturation | Increases membrane fluidity; can lead to disordered chain packing. | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) scifiniti.com |

| Oxidation of Acyl Chains | Alters bilayer thickness and area per lipid; can increase permeability. | Oxidized POPC derivatives rsc.org |

The passage of molecules across the lipid bilayer is a fundamental process that is tightly regulated in biological systems. Understanding the mechanisms of membrane permeation is crucial for fields ranging from drug delivery to toxicology. The use of model compounds that can be incorporated into artificial bilayers allows for the systematic study of the factors that govern permeability.

Table 2: Characteristics of Ideal Model Compounds for Membrane Permeation Studies

| Characteristic | Importance in Permeation Studies |

|---|---|

| Chemical Stability | Ensures the compound does not degrade during the experiment, providing reliable and reproducible results. |

| Structural Analogy to Native Lipids | Allows for relevant biophysical comparisons and understanding of native membrane behavior. |

| Well-defined Physical Properties | Facilitates the interpretation of how molecular features influence interactions and transport across the membrane. |

| Amenability to Labeling | Enables tracking and quantification of the compound's movement and distribution within the membrane system. |

Modulation of Membrane Protein Interactions and Functionality

Membrane proteins are integral to a vast number of cellular processes, and their proper function is critically dependent on their interactions with the surrounding lipid bilayer. The biophysical properties of the membrane can influence the insertion, stability, and activity of these proteins. Synthetic lipid analogues like 2-Hexadecylthioethyl phosphocholine provide a means to manipulate the membrane environment and study these crucial protein-lipid interactions.

The study of membrane protein structure and function is often hampered by the inherent instability of these proteins when removed from their native lipid environment. Detergents are commonly used to solubilize membrane proteins, but these can sometimes lead to denaturation or altered functionality nih.gov. Alkyl phosphocholine detergents, which share a headgroup with 2-Hexadecylthioethyl phosphocholine, have been widely used for membrane protein solubilization, particularly in solution-NMR studies nih.gov. However, there is growing evidence that some of these detergents can have destabilizing effects, especially on α-helical membrane proteins nih.gov.

The use of non-detergent lipid analogues like 2-Hexadecylthioethyl phosphocholine in reconstituted membrane systems, such as nanodiscs or liposomes, can offer a more native-like environment for studying membrane protein insertion and stability nih.gov. The stability of the thioether bond prevents enzymatic degradation, which can be a significant advantage in long-term stability studies. While specific studies detailing the use of 2-Hexadecylthioethyl phosphocholine for membrane protein stabilization are not abundant, the principles derived from the use of other stable lipid analogues suggest its potential utility in this area. The goal is to create a membrane mimetic that preserves the structural and functional integrity of the protein of interest nih.gov.

Table 3: Strategies for Membrane Protein Stabilization for Structural and Functional Studies

| Strategy | Description | Advantages |

|---|---|---|

| Detergent Micelles | Solubilization of membrane proteins in detergent aggregates. | Efficient for protein extraction and purification. |

| Liposomes | Reconstitution of membrane proteins into spherical lipid bilayers. | Provides a more native-like bilayer environment. |

| Nanodiscs | Encapsulation of a small patch of lipid bilayer containing the membrane protein by a scaffold protein. | Provides a soluble, stable, and more defined membrane environment. |

| Amphipols | Amphipathic polymers that wrap around the transmembrane domain of the protein. | Can stabilize proteins in a detergent-free aqueous solution. |

One of the most significant applications of 2-Hexadecylthioethyl phosphocholine and related thioether analogues has been in the study of phospholipase A2 (PLA2) nih.govescholarship.org. PLA2s are a family of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, a key step in various physiological and pathological processes epa.gov. The thioether linkage in compounds like 2-Hexadecylthioethyl phosphocholine is resistant to hydrolysis by PLA2, making them excellent non-hydrolyzable substrate analogues and, in many cases, potent inhibitors of the enzyme nih.govescholarship.org.

Studies using thioether amide-containing phosphocholine analogues have shown that these compounds can bind tightly to the active site of PLA2 nih.gov. Transferred Nuclear Overhauser Effect (NOE) experiments have been used to determine the conformation of these inhibitors when bound to the enzyme nih.gov. These studies have revealed that the inhibitor adopts a specific conformation within the catalytic site, providing valuable structural information for the design of more potent and specific PLA2 inhibitors nih.gov. The inhibitory potency of these analogues is influenced by both the headgroup and the nature of the linkages at the sn-1 and sn-2 positions escholarship.org. For instance, sn-2 amide analogues have been found to bind more tightly than natural phospholipids, and analogues with an ethanolamine (B43304) headgroup can be more potent inhibitors than their choline (B1196258) counterparts for certain PLA2s escholarship.org.

Table 4: Inhibitory Potency of Selected Phospholipid Analogues on Cobra Venom Phospholipase A2

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 1-palmitylthio-2-palmitoylamino-1,2-dideoxy-sn-glycero-3-phosphorylethanolamine (thioether amide-PE) | 0.45 | escholarship.org |

| 1-palmitylthio-2-palmitoylamino-1,2-dideoxy-sn-glycero-3-phosphorylcholine | Data not specified, but noted as an inhibitor. | escholarship.org |

Cellular and Molecular Mechanisms Mediated by 2 Hexadecylthioethyl Phosphocholine Analogues

Interplay with Cellular Phospholipid Metabolism and Homeostasis

HePC, an alkyl-lysophospholipid analogue, profoundly interferes with the synthesis and balance of major cellular phospholipids (B1166683), which are critical for membrane integrity and signaling functions.

Investigations into the CDP-Choline Pathway and 2-Hexadecylthioethyl Phosphocholine (B91661) Metabolism

The de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic membranes, primarily occurs via the CDP-choline pathway. nih.govwikipedia.orgmdpi.com Research in HepG2 cells has demonstrated that HePC acts as a potent inhibitor of this crucial pathway. nih.gov The primary target of HePC within this pathway is CTP:phosphocholine cytidylyltransferase (CT), which catalyzes the rate-limiting step: the conversion of phosphocholine to CDP-choline. nih.govnih.gov The inhibitory action of HePC is mediated by reducing the translocation of the CT enzyme to cellular membranes, a necessary step for its activation. nih.gov

Metabolic studies using radiolabeled HePC in MDCK cells showed that after uptake, the compound is metabolized. After 24 hours, a significant portion of the incorporated HePC is converted into metabolites that co-chromatograph with standard phosphatidylcholine (34.3%), phosphocholine (22.1%), and glycerophosphocholine (4.3%). nih.gov

| Enzyme | Pathway | Effect of HePC | Cell Line |

| CTP:phosphocholine cytidylyltransferase (CT) | CDP-choline pathway | Inhibition | HepG2 |

| Phosphatidylethanolamine N-methyltransferase (PEMT) | PE methylation pathway | Inhibition | HepG2 |

| Lysophosphatidylcholine (B164491) acyltransferase | Phospholipid remodeling | Inhibition | Meth A sarcoma |

This table summarizes the known enzymatic targets of Hexadecylphosphocholine (HePC) within phospholipid metabolism based on available research.

Effects on Lysophospholipid Metabolism and Signaling Pathways

Alkyl-lysophospholipids, including HePC, function as antimetabolites in phospholipid metabolism. nih.gov Their introduction into cells disrupts the normal synthesis of phosphatidylcholine, leading to an accumulation of endogenous lysophospholipids. nih.gov This buildup occurs because the reacylation of these lysophospholipids back into phospholipids is partially blocked; HePC inhibits the enzyme lysophosphatidylcholine acyltransferase. nih.gov

Lysophospholipids are not merely metabolic intermediates but are also recognized as bioactive lipid signaling molecules that can influence a variety of cellular processes. nih.govfrontiersin.org An accumulation of these potentially cytotoxic molecules is considered an additional factor contributing to the cellular effects observed with alkyl-lysophospholipid treatment. nih.gov

Modulation of Intracellular Signaling Cascades

By altering the landscape of membrane lipids, HePC and its analogues can significantly impact the initiation and propagation of intracellular signaling events.

Role in Membrane-Mediated Cell Signaling Processes

Phosphatidylcholine is a critical source of second messengers such as diacylglycerol (DAG) and phosphatidic acid (PA), which are generated through the action of phospholipases and are central to numerous signaling cascades. caldic.comfrontiersin.org By inhibiting the synthesis of PC, HePC can disrupt the timely and localized generation of these important signaling lipids. caldic.com

Moreover, the integrity and composition of cellular membranes are paramount for the proper function of membrane-associated proteins. The depletion of PC caused by HePC can alter the physical properties of the membrane and the organization of microdomains, often referred to as lipid rafts. caldic.com These changes can, in turn, affect the function of membrane-bound signaling proteins, including death receptors, potentially leading to their activation and the initiation of downstream signaling pathways. caldic.com

Potential for Influencing Apoptotic Pathways through Phospholipid Interactions

A prominent and well-documented effect of HePC is the induction of apoptosis in a variety of cancer cell lines. nih.govcaldic.com The disruption of phospholipid metabolism is intrinsically linked to this pro-apoptotic activity. One of the key mechanisms involves the intricate relationship between phosphatidylcholine and sphingomyelin (B164518) (SM) metabolism. caldic.com In the final step of SM synthesis, the phosphocholine headgroup from PC is transferred to ceramide. caldic.com Consequently, the HePC-induced inhibition of PC synthesis can lead to a decrease in SM levels and a corresponding accumulation of ceramide, a well-known pro-apoptotic lipid second messenger. nih.govcaldic.com

The induction of apoptosis by HePC is a multifaceted process. The potential mechanisms stemming from the perturbation of phospholipid homeostasis include:

Activation of stress signaling: A decrease in the PC-to-protein ratio could trigger cellular stress sensors. caldic.com

Structural changes: Depletion of PC might induce general changes in the structure of subcellular organelles like the mitochondria, directly intercepting apoptotic pathways. caldic.com

Death receptor activation: Changes in membrane microdomains due to PC depletion could lead to the clustering and activation of death receptors. caldic.com

The Bcl-2 family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govmdpi.com While direct interaction has not been fully elucidated, the cellular stress and altered mitochondrial membrane environment resulting from HePC treatment can influence the balance of pro- and anti-apoptotic Bcl-2 family members, facilitating the release of cytochrome c and subsequent caspase activation. nih.gov

Subcellular Localization and Trafficking Dynamics

The biological effects of a compound are intimately tied to its ability to reach and accumulate in specific subcellular compartments. Studies using radiolabeled HePC have provided insights into its uptake, distribution, and metabolic fate within cells.

Upon introduction to MDCK cells, HePC is taken up in a time-, dose-, and temperature-dependent manner, showing a high initial affinity for the plasma membrane. nih.gov Following its incorporation into the plasma membrane, the molecule is distributed throughout the cell, appearing in all investigated subcellular membranes, including the mitochondria and microsomes. nih.gov Notably, HePC is not found in the soluble cytosolic fraction, underscoring its lipophilic nature and membrane-centric activity. nih.gov

The enzymes responsible for PC synthesis have distinct subcellular locations. CTP:phosphocholine cytidylyltransferase α (CCTα), the rate-limiting enzyme inhibited by HePC, is primarily found in the nucleus in its inactive state and translocates to the nuclear envelope and endoplasmic reticulum to become active. The ability of HePC to inhibit CT activity is linked to its capacity to prevent this crucial membrane translocation step. nih.gov

| Subcellular Location | Presence of HePC/Metabolites | Associated Metabolic Process |

| Plasma Membrane | High affinity and initial uptake | Incorporation and signaling initiation |

| Subcellular Membranes (e.g., ER, Mitochondria) | Present after initial uptake | Site of action on metabolic enzymes, apoptosis regulation |

| Cytosol | Not detected | - |

| Nucleus | - | Location of inactive CCTα enzyme |

This table describes the subcellular distribution of Hexadecylphosphocholine (HePC) and the location of key related metabolic processes.

Preclinical Research Frameworks and Investigated Biological Activities of 2 Hexadecylthioethyl Phosphocholine

In Vitro Model Systems for Biological Activity Assessment

In vitro models are fundamental in the preliminary assessment of a compound's biological activity, providing a controlled environment to study cellular and molecular mechanisms.

Application of 2D and 3D Cell Culture Models in Compound Evaluation

The initial evaluation of therapeutic compounds often employs two-dimensional (2D) cell cultures, where cells grow as a monolayer on a flat surface. These models are cost-effective and suitable for high-throughput screening. However, to better mimic the complex, three-dimensional (3D) microenvironment of native tissues, researchers are increasingly using 3D cell culture models. These systems, which can be scaffold-based (using materials like hydrogels) or scaffold-free (allowing cells to form spheroids), enable more physiologically relevant studies of cell-cell interactions, signaling pathways, and drug responses. For phosphocholine (B91661) analogues, these models are critical for assessing efficacy and understanding mechanisms in contexts like cancer and infectious disease, although specific studies detailing the evaluation of 2-Hexadecylthioethyl phosphocholine in these systems are not extensively documented.

High-Throughput Screening Methodologies for Phosphocholine Analogues

High-throughput screening (HTS) allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. For phosphocholine analogues, HTS methodologies are crucial for identifying lead compounds with potential therapeutic value. These assays are often performed in a 96-well microplate format and can measure various endpoints, such as cytotoxicity, inhibition of microbial growth, or specific enzyme activity. For instance, HTS assays have been developed to screen for the potential of compounds to induce phospholipidosis, a condition involving the accumulation of phospholipids (B1166683) within cells. Such assays can utilize fluorescently labeled phosphocholine analogues to quantify cellular uptake and accumulation.

Exploration of Investigated Anti-HIV Activity in Cellular Assays

The potential of phosphocholine-containing compounds as anti-HIV agents has been explored in cellular assays. Research has been conducted on synthetic phosphocholine lipid conjugates, such as INK-20, which combines a phosphocholine lipid with the antiretroviral drug zidovudine (B1683550) (AZT). nih.gov In these assays, the compound's ability to inhibit HIV replication is measured in human T-lymphocyte cell lines, such as CEM-SS cells.

INK-20 was evaluated for its antiviral activity against wild-type HIV-1 and various drug-resistant strains. nih.gov The compound demonstrated potent activity, with an EC₅₀ (half-maximal effective concentration) value of 0.004 µM against wild-type HIV-1, which is comparable to that of AZT (0.005 µM). nih.gov Notably, INK-20 showed little to no cytotoxicity in several cell types, leading to a high selective index of over 25,000. nih.gov It also retained significant activity against HIV strains resistant to other nucleoside and non-nucleoside reverse transcriptase inhibitors, as well as protease inhibitors. nih.gov

Table 1: Anti-HIV-1 Activity of the Phosphocholine-Lipid Conjugate INK-20 in Cellular Assays

| HIV-1 Strain | Compound | EC₅₀ (µM) |

|---|---|---|

| Wild-Type | INK-20 | 0.004 |

| Wild-Type | AZT | 0.005 |

| Pre-AZT Clinical Isolate | INK-20 | 0.01 |

| Pre-AZT Clinical Isolate | AZT | 0.0005 |

| Post-AZT Clinical Isolate | INK-20 | 0.03 |

| Post-AZT Clinical Isolate | AZT | 0.33 |

Data sourced from a study on a synthetic phosphocholine lipid-AZT conjugate. nih.gov

Evaluation of Investigated Anti-Inflammatory Effects and Cytostatic Potentials in Research Models

Alkylphosphocholines have been investigated for both their immunomodulatory and cytostatic properties in various research models.

Anti-Inflammatory Effects: The ether-linked analogue miltefosine (B1683995) has been shown to possess immunomodulatory capabilities. asm.org Rather than being purely anti-inflammatory, it appears to modulate the host immune response, which is crucial for clearing certain pathogens. In the context of Leishmania infection, miltefosine treatment is associated with an induction of a T-helper 1 (Th1) type immune response. asm.org This is characterized by increased production of key cytokines like interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12), which help to overcome the Th2 response driven by the parasite. asm.org

Cytostatic Potentials: The cytostatic and antiproliferative effects of miltefosine have been demonstrated against various cancer cell lines and parasitic protozoa. Its mechanism often involves the disruption of cell membrane integrity and interference with key cellular processes like lipid metabolism and signal transduction. oup.com For example, miltefosine exhibits cytotoxic activity against prostate carcinoma cells (DU-145) and is effective against drug-resistant strains of Trypanosoma cruzi, the parasite that causes Chagas' disease. medchemexpress.comasm.org

Table 2: Investigated Cytostatic/Antiproliferative Activity of Miltefosine

| Cell Line / Organism | Assay Type | IC₅₀ / EC₅₀ |

|---|---|---|

| Prostate Carcinoma (DU-145) | Inhibition of [³H]-thymidine incorporation | 25.78 µM |

| Trypanosoma cruzi (Y strain epimastigotes) | Cell Viability | 8 µM |

| Leishmania donovani (amastigotes) | Macrophage Model | <5 µM |

| Leishmania amazonensis (amastigotes) | Macrophage Model | 2 µM |

Data compiled from studies on the ether-linked phosphocholine analogue, miltefosine. medchemexpress.comasm.orgdndi.orgscielo.br

Analysis of Investigated Anti-Microbial Activities

Alkylphosphocholines are recognized for their broad-spectrum antimicrobial properties. oup.com The most well-documented activity is against protozoan parasites of the genus Leishmania, the causative agents of leishmaniasis. Miltefosine is the first and only oral drug approved for treating this disease. oup.com Its efficacy has been demonstrated in vitro against both the promastigote (insect) and amastigote (intracellular) stages of various Leishmania species, including L. donovani, L. major, and L. amazonensis. dndi.orgscielo.br

Beyond its antiprotozoal effects, miltefosine has shown activity against other pathogens, including fungi and bacteria, although this is less characterized. oup.com The primary mechanism of its antimicrobial action is believed to be the disruption of parasite cell membranes and interference with vital lipid metabolism pathways. oup.com The thio-ether analogue ilmofosine (B1221571) has also demonstrated comparable activity to miltefosine against L. donovani amastigotes in macrophage models. dndi.org

In Vivo Preclinical Models for Mechanistic Insights

To understand a compound's effects in a whole, living organism, researchers use in vivo preclinical models, most commonly rodents like BALB/c mice. These models are essential for evaluating efficacy, pharmacokinetics, and systemic effects that cannot be observed in vitro.

For phosphocholine analogues, in vivo models have been crucial, particularly in the study of leishmaniasis. BALB/c mice are a standard model for this disease; they are infected with Leishmania species to induce cutaneous or visceral leishmaniasis, after which the efficacy of a test compound is assessed by measuring lesion size or parasite burden in organs like the liver and spleen. dndi.orgresearchgate.net

Studies using this model have confirmed the potent antileishmanial activity of orally administered miltefosine, which produced over 95% suppression of L. donovani and L. infantum in the liver, spleen, and bone marrow of infected mice. dndi.org The thio-ether analogue ilmofosine was also found to be among the most active oral compounds in this model. dndi.org Furthermore, these in vivo systems have been used to demonstrate the immunomodulatory effects of miltefosine, showing that its efficacy is linked to the induction of a host Th1 immune response. asm.org Preliminary in vivo studies in mice infected with Trypanosoma cruzi also indicated that oral miltefosine could promote survival and reduce parasitemia. asm.org

Utilization of Animal Models in Investigating Compound Disposition and Effects

Animal models are fundamental to understanding the complex interactions between a chemical compound and a living organism. In the preclinical investigation of compounds like 2-Hexadecylthioethyl phosphocholine and its analogue miltefosine, a variety of animal models have been utilized to study their pharmacokinetics, efficacy, and biological effects.

Rodent models, particularly mice and hamsters, have been central to the preclinical assessment of miltefosine's antileishmanial activity. nih.gov These models are used to study the drug's ability to reduce parasite burden in visceral leishmaniasis, with outcomes often measured by assessing parasite levels in the liver and spleen. unicamp.br For instance, studies in BALB/c mice have been crucial in evaluating the in vivo efficacy of miltefosine against Leishmania amazonensis. plos.orgnih.gov Hamster models of visceral leishmaniasis have also been employed to monitor treatment outcomes, with immunological markers like cytokine levels serving as indicators of therapeutic response. nih.gov

Beyond leishmaniasis, preclinical studies in mice have been essential in exploring the potential of miltefosine against other parasitic diseases, such as schistosomiasis. plos.org Rat models have been valuable for pharmacokinetic studies, providing data on the oral bioavailability and disposition of the compound. plos.orgoup.com Larger animal models, such as dogs naturally infected with visceral leishmaniasis, have also been used to evaluate the clinical and parasitological cure rates of miltefosine, offering insights that are more directly translatable to human clinical scenarios. nih.gov

The selection of an appropriate animal model is critical and often depends on the specific disease being studied. For example, severe combined immunodeficient (SCID) mouse models have been used to demonstrate the efficacy of miltefosine in an immunocompromised context, suggesting its potential utility in HIV co-infected patients. unicamp.br

Table 1: Animal Models in Preclinical Research of Miltefosine

| Animal Model | Disease/Application | Key Findings |

| Mice (BALB/c) | Leishmaniasis (L. amazonensis, L. donovani), Schistosomiasis | Evaluation of in vivo efficacy, parasite burden reduction, immunomodulatory effects. nih.govplos.orgnih.govplos.org |

| Hamsters | Visceral Leishmaniasis (L. donovani) | Assessment of treatment outcomes and immunological responses (e.g., IFN-γ, IL-12, TNF-α levels). nih.gov |

| Rats | Pharmacokinetic studies | Determination of oral bioavailability and drug disposition. plos.orgoup.com |

| Dogs | Visceral Leishmaniasis (L. infantum) | Evaluation of clinical and parasitological cure rates in a naturally infected host. nih.gov |

| SCID Mice | Leishmaniasis (L. donovani) | Demonstration of efficacy in an immunocompromised model. unicamp.br |

Non-Invasive Imaging Modalities in Preclinical Studies

Non-invasive imaging techniques have revolutionized preclinical research by allowing for the longitudinal monitoring of disease progression and treatment response in the same animal over time. This approach reduces the number of animals required for a study and provides more robust data by allowing each animal to serve as its own control.

In the context of research on miltefosine, bioluminescence imaging has emerged as a powerful tool. nih.govoup.comresearchgate.netgenscript.com.cn This technique involves genetically modifying the parasite (e.g., Leishmania) to express a luciferase enzyme. When the infected animal is administered a substrate, the parasites emit light, which can be detected and quantified by a sensitive camera. This allows for the real-time, non-invasive visualization and quantification of parasite burden throughout the course of infection and treatment. nih.govoup.comresearchgate.netgenscript.com.cn

For example, bioluminescent strains of Leishmania infantum have been used in BALB/c mice to compare the in vivo fitness of drug-resistant and susceptible parasite lines and to assess the impact of miltefosine treatment on parasite load. nih.govoup.comresearchgate.netgenscript.com.cn This methodology provides a dynamic understanding of the drug's effect on the parasite within the living host.

While not yet specifically reported for 2-Hexadecylthioethyl phosphocholine, other non-invasive imaging modalities like magnetic resonance imaging (MRI) and positron emission tomography (PET) are widely used in preclinical research and could be applied to study its effects. nih.gov For instance, MRI could be used to assess changes in tissue morphology or tumor size in cancer models, while PET could be employed to track the biodistribution of a radiolabeled version of the compound.

Table 2: Non-Invasive Imaging in Preclinical Research

| Imaging Modality | Application in Preclinical Research | Specific Use in Miltefosine Research |

| Bioluminescence Imaging (BLI) | Real-time monitoring of infection progression and treatment response. | Tracking bioluminescent Leishmania parasites in mice to assess drug efficacy. nih.govoup.comresearchgate.netgenscript.com.cn |

| Magnetic Resonance Imaging (MRI) | Anatomic and functional imaging of tissues and organs. | Potential for assessing morphological changes in response to treatment. nih.gov |

| Positron Emission Tomography (PET) | Quantitative assessment of metabolic processes and drug distribution. | Potential for tracking the biodistribution of a radiolabeled compound. |

Integration of In Vivo and In Vitro Data for Comprehensive Preclinical Analysis

A comprehensive preclinical analysis relies on the thoughtful integration of data from both in vivo (within a living organism) and in vitro (in a controlled laboratory setting) studies. This integrated approach provides a more complete picture of a compound's pharmacological profile.

In vitro studies are essential for initial screening and for elucidating the mechanism of action of a compound. For miltefosine, in vitro assays are used to determine its direct activity against parasite promastigotes and amastigotes, providing data on its potency (e.g., IC50 values). plos.orgnih.govmdpi.com These studies have also been crucial in investigating the mechanisms of drug resistance, for example, by identifying mutations in transporter genes. plos.orgnih.gov

However, in vitro activity does not always directly correlate with in vivo efficacy. plos.orgnih.gov A compound that is highly active in a petri dish may not be effective in a living animal due to factors such as poor bioavailability, rapid metabolism, or inability to reach the target tissue. Therefore, in vivo studies in animal models are necessary to confirm the therapeutic potential observed in vitro.

The preclinical development of miltefosine provides a clear example of this integration. While in vitro studies demonstrated its direct leishmanicidal effects, in vivo studies in animal models were critical to confirm its efficacy when administered orally and to understand its immunomodulatory effects, which contribute significantly to its therapeutic action. nih.govunicamp.broup.com For instance, miltefosine has been shown to stimulate a Th1-type immune response in animal models, which is crucial for clearing the Leishmania parasite. nih.gov

Furthermore, discrepancies between in vitro and in vivo findings can themselves be informative. For example, if a compound shows lower efficacy in vivo than predicted from in vitro data, it may prompt further investigation into its pharmacokinetic properties or potential for off-target effects. The combination of both data types allows for a more robust assessment of a drug candidate's potential and helps to guide the design of subsequent clinical trials. nih.gov

Table 3: Integration of In Vivo and In Vitro Data for Miltefosine

| Data Type | Information Provided | Examples |

| In Vitro | Direct activity against parasites, mechanism of action, resistance mechanisms. | IC50 values against Leishmania promastigotes and amastigotes, identification of mutations in drug transporter genes. plos.orgnih.govmdpi.com |

| In Vivo | Therapeutic efficacy, pharmacokinetics, immunomodulatory effects, overall biological response. | Reduction of parasite burden in infected mice, determination of oral bioavailability in rats, stimulation of Th1 cytokine production in hamsters. nih.govplos.orgoup.com |

| Integrated Analysis | Comprehensive pharmacological profile, understanding of discrepancies between in vitro and in vivo results. | Correlating in vitro susceptibility with in vivo treatment outcomes, investigating the role of the host immune system in drug efficacy. nih.govplos.orgnih.govnih.gov |

Integration of 2 Hexadecylthioethyl Phosphocholine in Advanced Drug Delivery Architectures

Phospholipid-Based Nanocarriers and Liposomal Formulations

Phospholipid-based nanocarriers are vesicles composed of biocompatible and biodegradable phospholipids (B1166683) that form bilayer structures capable of encapsulating a wide range of therapeutic agents. patsnap.com Their design and function are heavily influenced by the constituent lipids. Liposomes, the most well-established of these systems, are spherical vesicles consisting of one or more phospholipid bilayers surrounding an aqueous core. wbcil.comnih.gov This structure allows for the encapsulation of both hydrophilic drugs within the aqueous compartment and hydrophobic drugs within the lipid bilayer itself. nih.govnih.gov

Role of Phospholipids in Liposomal Stability and Encapsulation Efficacy

The stability of a liposomal formulation is paramount to its success as a drug delivery vehicle. Stability encompasses both physical integrity (prevention of aggregation and fusion) and chemical integrity (prevention of lipid hydrolysis and oxidation), which together ensure the retention of the encapsulated drug until it reaches the target site. patsnap.comwbcil.com The choice of phospholipid is a primary determinant of these properties.

Key factors related to the phospholipid structure that influence stability include:

Acyl Chain Length and Saturation: Liposomes composed of phospholipids with long, saturated acyl chains, such as distearoylphosphatidylcholine (DSPC), tend to form more rigid and stable membranes. tandfonline.com This is due to their higher phase transition temperature (Tc), which is the temperature at which the membrane transitions from a tightly packed gel state to a more fluid liquid-crystalline state. tandfonline.com Membranes in the gel state exhibit lower permeability, thus reducing drug leakage. tandfonline.com In contrast, unsaturated phospholipids, like egg phosphatidylcholine, have lower Tc values and create less stable liposomes. tandfonline.com The 16-carbon saturated hexadecyl chain of 2-Hexadecylthioethyl phosphocholine (B91661) suggests it would contribute to forming a stable, rigid bilayer with low drug permeability, similar to dipalmitoylphosphatidylcholine (DPPC).

Headgroup: The hydrophilic headgroup influences the surface charge and hydration of the liposome (B1194612). The phosphocholine headgroup, as found in 2-Hexadecylthioethyl phosphocholine, is zwitterionic and is a major component of natural cell membranes, contributing to the high biocompatibility of many liposomal formulations. mdpi.comcaymanchem.com

Cholesterol Content: The inclusion of cholesterol is a well-established strategy to enhance membrane stability. Cholesterol inserts into the lipid bilayer, where it modulates membrane fluidity, reduces permeability to encapsulated drugs, and increases the mechanical strength of the membrane. wbcil.comnih.govtandfonline.com

Thioether Linkage: Unlike the ester bonds found in most naturally occurring phospholipids, the thioether bond in 2-Hexadecylthioethyl phosphocholine is resistant to hydrolysis by phospholipases, particularly secretory phospholipase A2 (sPLA2), which is often overexpressed in tumor microenvironments. nih.govnih.gov This inherent resistance to enzymatic degradation could significantly enhance the chemical stability and drug retention of liposomes in vivo.

Encapsulation efficacy (EE), the percentage of the initial drug that is successfully entrapped within the liposomes, is also heavily dependent on the lipid composition and the physicochemical properties of the drug. mdpi.com For instance, rigid membranes formed from saturated phospholipids often show high retention but may present challenges for encapsulating certain drugs compared to more fluid membranes. tandfonline.com

| Phospholipid Characteristic | Effect on Stability | Effect on Encapsulation Efficacy | Rationale |

|---|---|---|---|

| Long, Saturated Acyl Chains (e.g., C16, C18) | Increased | Variable; enhances retention | Higher phase transition temperature (Tc) leads to a more rigid, less permeable membrane in the gel state. tandfonline.comtandfonline.com |

| Unsaturated Acyl Chains | Decreased | Can be higher for some drugs | Lower Tc results in a more fluid, permeable membrane. tandfonline.com |

| Inclusion of Cholesterol | Increased | Increased retention | Fills gaps between phospholipids, reducing membrane fluidity and permeability. wbcil.comtandfonline.com |

| Phosphocholine Headgroup | High Biocompatibility | Generally neutral effect | Zwitterionic nature mimics natural cell membranes. caymanchem.com |

| Charged Headgroups (e.g., PG, PS) | Can increase physical stability via electrostatic repulsion | Can enhance encapsulation of oppositely charged drugs | Surface charge prevents aggregation but can also lead to faster clearance. tandfonline.com |

| Thioether Linkage (vs. Ester) | Increased Chemical Stability | Enhances retention | Resistant to enzymatic hydrolysis by phospholipases. nih.govnih.gov |

Strategies for Modulating Liposome Circulation and Biodistribution through Phospholipid Composition

Upon intravenous administration, conventional liposomes are often rapidly recognized by the mononuclear phagocyte system (MPS), primarily in the liver and spleen, and cleared from circulation. Modifying the liposome surface through phospholipid composition is a key strategy to prolong circulation time, which is crucial for the drug to reach its intended target. tandfonline.com

PEGylation: The most successful strategy for extending circulation half-life is the incorporation of polyethylene (B3416737) glycol (PEG)-conjugated phospholipids (e.g., DSPE-PEG) into the liposome bilayer. tandfonline.comdtu.dk The PEG chains form a hydrophilic layer on the liposome surface that sterically hinders the binding of opsonins (blood plasma proteins), thereby preventing recognition and uptake by the MPS. tandfonline.com These are often referred to as "stealth" liposomes.

Surface Charge: While charged lipids can prevent aggregation, negatively charged phospholipids like phosphatidylglycerol can also activate the complement system, leading to rapid clearance. tandfonline.com Conversely, neutral or zwitterionic surfaces, such as those provided by a phosphocholine headgroup, are generally preferred for long-circulating formulations.

Membrane Fluidity: Liposomes with rigid membranes (composed of high-Tc lipids and cholesterol) tend to have longer circulation times than their fluid counterparts. tandfonline.com The rigid structure of 2-Hexadecylthioethyl phosphocholine-containing liposomes would likely contribute favorably to prolonged circulation.

The biodistribution of liposomes is thus a direct consequence of their circulation time and physical properties. Long-circulating liposomes have a greater opportunity to accumulate in tissues with fenestrated or "leaky" vasculature, a hallmark of solid tumors. dtu.dk

| Strategy | Component/Property | Effect on Circulation Time | Mechanism |

|---|---|---|---|

| Steric Hindrance | Inclusion of PEG-conjugated lipids (e.g., DSPE-PEG) | Significantly Increased | Creates a hydrophilic barrier that prevents opsonin binding and MPS uptake. tandfonline.com |

| Surface Charge Control | Use of neutral/zwitterionic headgroups (e.g., Phosphocholine) | Increased (vs. charged) | Reduces non-specific binding to plasma proteins and complement activation. tandfonline.com |

| Membrane Rigidity | High-Tc saturated phospholipids and cholesterol | Increased | Rigid membranes are more stable in circulation and less prone to protein insertion. tandfonline.com |

| Size Control | Vesicle size typically < 200 nm | Increased | Smaller vesicles avoid mechanical filtration in the spleen and can better navigate narrow capillaries. wbcil.com |

Targeted Delivery Mechanisms Employing Phosphocholine Moieties

While long-circulating liposomes can passively accumulate in certain tissues, targeting strategies are employed to further enhance drug delivery to specific cell populations. These strategies can be broadly categorized as passive or active. The phosphocholine headgroup of lipids like 2-Hexadecylthioethyl phosphocholine provides a versatile and biocompatible surface for implementing these approaches.

Passive Targeting Approaches (e.g., Enhanced Permeability and Retention Effect)

Passive targeting relies on the exploitation of pathophysiological characteristics of diseased tissues, most notably the Enhanced Permeability and Retention (EPR) effect observed in many solid tumors. wikipedia.orgplos.org The EPR effect is a consequence of two main factors:

Enhanced Permeability: Tumors stimulate the formation of new blood vessels (angiogenesis) that are structurally abnormal. wikipedia.org These vessels have poorly aligned endothelial cells with wide fenestrations (gaps), making them "leaky" to macromolecules and nanoparticles like liposomes. wikipedia.orgsnmjournals.org

Enhanced Retention: Tumor tissues typically lack an effective lymphatic drainage system, which would normally clear particles from the interstitial space. wikipedia.org

This combination of leaky vasculature and poor lymphatic clearance leads to the preferential and sustained accumulation of long-circulating nanocarriers (typically 40 kDa or larger) in tumor tissue compared to normal tissues. wikipedia.orgmdpi.com Liposomes designed for passive targeting are therefore optimized for long circulation times (via PEGylation and stable lipid composition) and appropriate size (generally under 200 nm) to effectively leverage the EPR effect. wbcil.complos.org The inherent stability and expected long-circulating properties of vesicles formulated with 2-Hexadecylthioethyl phosphocholine would make them excellent candidates for this delivery strategy.

| Factor | Description | Relevance to Liposome Design |

|---|---|---|

| Leaky Tumor Vasculature | Abnormal blood vessels with large gaps between endothelial cells allow extravasation. wikipedia.orgsnmjournals.org | Liposome size must be small enough to pass through gaps (typically < 200 nm). |

| Impaired Lymphatic Drainage | Lack of functional lymphatic vessels in the tumor prevents clearance of accumulated particles. wikipedia.org | This factor is intrinsic to the tumor; liposomes are designed to be retained once they extravasate. |

| Long Circulation Half-Life | The longer a nanocarrier circulates, the higher the probability of it passing through tumor vasculature. | Achieved via PEGylation and use of stable, rigid phospholipids. tandfonline.com |

| Pathophysiological Mediators | Factors like bradykinin (B550075) and nitric oxide can further increase vascular permeability in tumors. wikipedia.orgrsc.org | Some advanced strategies aim to co-administer agents that enhance the EPR effect. mdpi.comrsc.org |

Active Targeting Strategies via Ligand Functionalization on Phospholipid Vesicles

Active targeting aims to improve delivery specificity by decorating the surface of the liposome with ligands that bind to antigens or receptors overexpressed on target cells. nih.govuu.nl This approach combines the benefits of passive accumulation via the EPR effect with a specific, high-affinity binding mechanism at the target site, which can promote cellular internalization. uu.nlnih.gov

The process typically involves:

Ligand Selection: Choosing a ligand (e.g., antibodies or their fragments, peptides, aptamers, small molecules like folate) that recognizes a specific marker on the target cell surface. nih.govmdpi.com

Surface Functionalization: The ligand is conjugated to the liposome surface. A common method is to attach the ligand to the distal end of a PEG chain on a PEG-lipid conjugate (e.g., DSPE-PEG-Ligand). nih.govresearchgate.net This preserves the "stealth" properties of the PEG layer while presenting the ligand for target recognition. The phosphocholine headgroup itself is generally not directly functionalized but provides the foundational biocompatible surface onto which these functionalized lipids are incorporated.

Active targeting can significantly enhance the therapeutic index of a drug by concentrating it at the site of action and increasing its uptake by cancer cells, potentially overcoming drug resistance mechanisms. uu.nlnih.gov Liposomes incorporating 2-Hexadecylthioethyl phosphocholine could be readily functionalized for active targeting by including such ligand-bearing lipids in their formulation.

| Ligand Class | Specific Example | Target Receptor/Antigen | Commonly Targeted Cancers |

|---|---|---|---|

| Antibody Fragment | Anti-HER2 Fab' | Human Epidermal Growth Factor Receptor 2 (HER2) | Breast Cancer, Ovarian Cancer uu.nl |

| Small Molecule | Folate | Folate Receptor | Ovarian Cancer, Lung Cancer |

| Peptide | RGD (Arginine-Glycine-Aspartic acid) | Integrins (e.g., αvβ3) | Glioblastoma, Melanoma |

| Protein | Transferrin | Transferrin Receptor | Brain Tumors, Various solid tumors |

| Aptamer | AS1411 | Nucleolin | Various Cancers (e.g., Leukemia, Breast) |

Future Directions and Emerging Research Avenues for 2 Hexadecylthioethyl Phosphocholine

Advancements in Synthetic Lipid Design for Targeted Biological Applications

The rational design of synthetic lipids is a burgeoning field, driven by the need for more effective and specific delivery vehicles for therapeutics, particularly nucleic acids like mRNA. researchgate.netnih.gov The structure of 2-Hexadecylthioethyl phosphocholine (B91661), with its thioether bond, offers a foundational template for further innovation.

Future research will likely focus on systematic structural optimization, targeting both the lipid tail and the headgroup to fine-tune its biological performance. researchgate.net The introduction of a thioether linkage, as seen in 2-Hexadecylthioethyl phosphocholine, is known to confer resistance to enzymatic degradation by phospholipases. rsc.org This inherent stability is a crucial advantage for applications such as drug delivery, where protecting the lipid carrier and its cargo is paramount. rsc.orgnih.gov

Key research directions include:

Combinatorial Synthesis: Employing techniques like thiol-yne "click" chemistry will enable the rapid synthesis of a diverse library of thioether-containing phosphocholine analogues. rsc.org This will allow for high-throughput screening of lipids with varied chain lengths, degrees of unsaturation, and headgroup modifications.

Biodegradable Linkages: While stability is an asset, controlled biodegradability is also crucial for clinical translation to avoid long-term toxicity. nih.gov Future designs may incorporate cleavable linkers elsewhere in the structure to ensure the lipid can be safely metabolized and cleared after fulfilling its function. nih.gov

Targeted Delivery: Modifying the phosphocholine headgroup or incorporating specific ligands can direct lipid nanoparticles (LNPs) to target tissues or cells, enhancing therapeutic efficacy and reducing off-target effects. Research into thioether lipids has already shown promise for creating LNPs with strong liver and spleen tropism. researchgate.net

The development of next-generation thioether phosphocholine lipids will be pivotal for creating advanced mRNA-LNP therapies and vaccines, building on the success of current LNP technology. researchgate.netbiorxiv.org

High-Resolution Structural Biology of Phospholipid-Protein Complexes

A fundamental understanding of how lipids interact with proteins is essential for deciphering cellular signaling pathways and designing drugs that can modulate these processes. Phospholipids (B1166683) are not merely structural components of membranes; they are active participants in cell regulation, acting as second messengers and allosteric activators of key enzymes like Protein Kinase C (PKC). rcsb.orgsigmaaldrich.cnnih.gov

Obtaining high-resolution structural data for phospholipid-protein complexes remains a significant challenge. acs.org While X-ray crystallography has provided snapshots of these interactions, such as the structure of PKCβII, these are often static images of what are highly dynamic processes. rcsb.orgresearchgate.net

Emerging avenues in structural biology that will be critical for studying the interactions of 2-Hexadecylthioethyl phosphocholine include:

Cryo-Electron Microscopy (Cryo-EM): This technique is revolutionizing structural biology by enabling the study of large, flexible protein complexes in a near-native state. nih.gov It is particularly well-suited for examining membrane proteins and their interactions with the surrounding lipid bilayer, which could reveal how the thioether linkage in 2-Hexadecylthioethyl phosphocholine influences protein binding and conformation.

Real-Time Structural Biology: Novel methods using optical microscopy combined with techniques like graphene-induced energy transfer are beginning to allow for the study of DNA-protein complexes with high spatial and temporal resolution. biorxiv.org Adapting such approaches to lipid-protein interactions could provide unprecedented, dynamic views of how proteins associate with and are modulated by specific phospholipids.

Hybrid Methods: Combining data from multiple techniques, such as X-ray crystallography, cryo-EM, NMR spectroscopy, and computational modeling, will be essential to build comprehensive models of phospholipid-protein interactions. acs.orgnih.gov

These advanced techniques will be instrumental in determining if 2-Hexadecylthioethyl phosphocholine can act as a specific modulator of proteins like PKC or other lipid-binding proteins, and in elucidating the structural basis for any such activity. acs.orgresearchgate.net

Development of Advanced Preclinical Models for Mechanistic Elucidation

To translate the potential of 2-Hexadecylthioethyl phosphocholine from the bench to the clinic, robust preclinical models are indispensable. These models are crucial for understanding the compound's physiological function, metabolism, and potential therapeutic effects in a complex biological system.

The limitations of simple cell cultures and the complexities of conventional animal models have driven the development of more sophisticated systems. elsevierpure.com

Conditional Mutagenesis Animal Models: Technologies that allow for spatiotemporally controlled gene manipulation in animals have revolutionized the study of lipid metabolism. elsevierpure.comnih.gov For instance, creating mouse models with conditional knockout of genes involved in phospholipid metabolism could precisely delineate the pathways affected by 2-Hexadecylthioethyl phosphocholine. These models are superior to conventional knockouts, which can often result in lethal phenotypes. elsevierpure.com

Dietary-Induced Disease Models: To study the role of this synthetic lipid in metabolic diseases, researchers can use well-established dietary models, such as rats fed a high-fat, high-fructose diet to induce metabolic syndrome. mdpi.com These models effectively simulate human conditions like dyslipidemia and insulin (B600854) resistance, providing a relevant context to test the lipid's effects. mdpi.com

Organ-on-a-Chip and 3D Bioprinting: These emerging technologies offer the potential to create microphysiological systems that mimic human organ function with high fidelity. They could be used to study the absorption, distribution, metabolism, and excretion (ADME) of 2-Hexadecylthioethyl phosphocholine in a human-relevant context, reducing the reliance on animal models.

Studies using various animal models have shown that the type of phospholipid in a liposome (B1194612) formulation can significantly influence its behavior and clearance from the blood. nih.gov Therefore, testing 2-Hexadecylthioethyl phosphocholine in multiple, well-characterized preclinical models will be essential to understand its unique pharmacokinetic and pharmacodynamic properties. nih.govplos.org

Computational Modeling and In Silico Approaches in Phosphocholine Research

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for studying phospholipids at an atomic level, providing insights that are often inaccessible through experimental methods alone. acs.orgresearchgate.net These in silico approaches are critical for predicting the behavior of novel lipids like 2-Hexadecylthioethyl phosphocholine and for guiding synthetic efforts.

The future of phosphocholine research will be heavily influenced by advancements in computational power and simulation algorithms.

Molecular Dynamics (MD) Simulations: All-atom and coarse-grained MD simulations can predict how the substitution of an ester linkage with a thioether bond affects the properties of a lipid bilayer. nih.govresearchgate.net Simulations can reveal changes in membrane fluidity, thickness, permeability, and phase behavior. nih.govbiorxiv.org For example, simulations of inverse-phosphocholine lipids have shown they produce a larger area per lipid, which can indicate higher permeability. acs.org Comparing different force fields, such as CHARMM36 and Berger, is crucial for ensuring the accuracy of these predictions. researchgate.netnih.gov

Multiscale Modeling: Integrating computational models across different scales, from quantum mechanics to whole-cell models, can provide a holistic understanding of a lipid's effect. nih.gov For example, multiscale modeling could link the atomic-level interactions of 2-Hexadecylthioethyl phosphocholine with a protein to the resulting changes in cellular calcium signaling. nih.gov

Artificial Intelligence and Machine Learning: AI is beginning to be used to accelerate the design of novel lipids. arxiv.orgfrontiersin.org Deep generative models can be specifically tailored to discover new ionizable lipids and even predict their synthesis pathways. arxiv.org By training machine learning models on existing data, it may become possible to predict the biological activity and delivery efficiency of new phosphocholine analogues before they are synthesized. frontiersin.org

These computational tools will allow researchers to build and test hypotheses in silico, exploring the vast chemical space of possible thioether lipid analogues to identify candidates with the most promising properties for specific therapeutic applications. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.